molecular formula C12H14BrClN2O2 B6630837 N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide

Cat. No.: B6630837
M. Wt: 333.61 g/mol
InChI Key: FXDUVZLVBNRSTO-UHFFFAOYSA-N
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Description

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-bromo-2-chlorobenzoic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the Amino Group: The next step involves the introduction of the amino group at the 3-position of the propyl chain. This can be achieved through a nucleophilic substitution reaction using a suitable amine.

    Oxidation and Protection: The final steps involve the oxidation of the intermediate to introduce the oxo group and the protection of the amino group to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can introduce different functional groups, leading to a diverse range of compounds.

Scientific Research Applications

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biochemical assays to investigate enzyme inhibition and protein interactions.

    Industrial Applications: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide
  • N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide
  • **5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-2-isopropyl-6-{4-[2-(3-methoxypropoxy)phenyl]}

Uniqueness

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide is unique due to its specific substitution pattern on the benzamide core. The presence of both bromine and chlorine atoms, along with the amino and oxo groups, provides a distinct chemical profile that can be exploited for various applications. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O2/c1-12(2,11(15)18)6-16-10(17)7-4-3-5-8(13)9(7)14/h3-5H,6H2,1-2H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDUVZLVBNRSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C(=CC=C1)Br)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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